Haloperidol beta-D-Glucuronide
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Overview
Description
Haloperidol beta-D-Glucuronide is a glucuronide conjugate of haloperidol, a widely used antipsychotic medication. This compound is formed through the process of glucuronidation, where haloperidol is metabolized in the liver to enhance its solubility and facilitate its excretion from the body. This compound is primarily found in the urine of patients undergoing haloperidol therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Haloperidol beta-D-Glucuronide involves the enzymatic conjugation of haloperidol with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver. The reaction conditions include an aqueous environment with a suitable pH and temperature to facilitate the enzymatic activity.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the isolation of haloperidol and its subsequent glucuronidation using UGT enzymes. The reaction mixture is then purified to isolate the glucuronide conjugate .
Chemical Reactions Analysis
Types of Reactions: Haloperidol beta-D-Glucuronide primarily undergoes hydrolysis reactions. The glucuronide conjugate can be hydrolyzed back to haloperidol and glucuronic acid in the presence of beta-glucuronidase enzymes .
Common Reagents and Conditions:
Hydrolysis: Beta-glucuronidase enzyme, aqueous buffer solution, optimal pH (usually around 5-7), and temperature (37°C).
Oxidation and Reduction: While this compound itself is not typically involved in oxidation or reduction reactions, its parent compound, haloperidol, can undergo such reactions during its metabolism.
Major Products Formed:
Hydrolysis: Haloperidol and glucuronic acid.
Scientific Research Applications
Haloperidol beta-D-Glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of haloperidol in patients.
Toxicology: Assessing drug adherence and monitoring therapeutic levels in patients undergoing haloperidol therapy.
Analytical Chemistry: Developing and validating methods for the detection and quantification of haloperidol and its metabolites in biological samples.
Biochemistry: Investigating the role of glucuronidation in drug metabolism and the activity of UGT enzymes.
Mechanism of Action
Haloperidol beta-D-Glucuronide itself does not exert pharmacological effects. Instead, it serves as a metabolite of haloperidol, which is an antipsychotic agent. Haloperidol exerts its effects by antagonizing dopamine receptors, particularly the D2 receptors, in the brain. This action helps alleviate symptoms of schizophrenia and other psychotic disorders .
Comparison with Similar Compounds
Haloperidol: The parent compound, used as an antipsychotic medication.
Haloperidol O-Glucuronide: Another glucuronide conjugate of haloperidol, formed through O-glucuronidation.
Other Antipsychotic Glucuronides: Glucuronide conjugates of other antipsychotic drugs, such as risperidone glucuronide and olanzapine glucuronide.
Uniqueness: Haloperidol beta-D-Glucuronide is unique due to its specific formation through the glucuronidation of haloperidol. This process enhances the solubility and excretion of haloperidol, making it an essential metabolite for studying the pharmacokinetics and therapeutic monitoring of haloperidol therapy .
Properties
Molecular Formula |
C27H31ClFNO8 |
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Molecular Weight |
552.0 g/mol |
IUPAC Name |
6-[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H31ClFNO8/c28-18-7-5-17(6-8-18)27(38-26-23(34)21(32)22(33)24(37-26)25(35)36)11-14-30(15-12-27)13-1-2-20(31)16-3-9-19(29)10-4-16/h3-10,21-24,26,32-34H,1-2,11-15H2,(H,35,36) |
InChI Key |
ZFNLYKVTHNLKNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O)CCCC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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